molecular formula C5H8N2O3 B6179497 1-nitrosopyrrolidine-3-carboxylic acid CAS No. 2613385-61-6

1-nitrosopyrrolidine-3-carboxylic acid

Cat. No.: B6179497
CAS No.: 2613385-61-6
M. Wt: 144.1
InChI Key:
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Description

Synthesis Analysis

The synthesis of NPyrC involves the reaction of pyrrolidine-3-carboxylic acid and a nitrosating agent such as sodium nitrite. The reaction is typically carried out under acidic conditions. The product is crystallized from the reaction mixture and purified by recrystallization.


Molecular Structure Analysis

The molecular formula of 1-nitrosopyrrolidine-3-carboxylic acid is C5H8N2O3. The InChI code is 1S/C5H8N2O3/c8-5(9)4-1-2-7(3-4)6-10/h4H,1-3H2,(H,8,9).


Chemical Reactions Analysis

The synthesis of NPyrC involves the reaction of pyrrolidine-3-carboxylic acid and a nitrosating agent such as sodium nitrite. The reaction is typically carried out under acidic conditions.


Physical and Chemical Properties Analysis

NPyrC is a stable compound at room temperature and is soluble in water and most organic solvents. It has a melting point of 173 °C and a boiling point of 341.3 °C. NPyrC has a pKa value of 4.17 and exists in the form of the zwitterion in solution.

Mechanism of Action

The relative reactivity of carboxylic acid derivatives toward nucleophile substitutions is related to the electronegative leaving group’s ability to activate the carbonyl . The more electronegative leaving groups withdrawn electron density from the carbonyl, thereby, increasing its electrophilicity .

Safety and Hazards

The safety information for NPyrC includes several hazard statements such as H302, H312, H315, H319, H332, H335 . These indicate that NPyrC can cause harm if swallowed, in contact with skin, causes skin irritation, causes serious eye irritation, harmful if inhaled, and may cause respiratory irritation .

Properties

{ "Design of the Synthesis Pathway": "The synthesis of 1-nitrosopyrrolidine-3-carboxylic acid can be achieved through a multi-step process involving the conversion of pyrrolidine to 1-nitrosopyrrolidine, followed by carboxylation of the nitroso compound.", "Starting Materials": [ "Pyrrolidine", "Nitrous acid", "Sodium nitrite", "Sodium hydroxide", "Carbon dioxide", "Hydrochloric acid", "Sodium chloride", "Ethanol", "Diethyl ether" ], "Reaction": [ "Step 1: Nitrosation of Pyrrolidine - Pyrrolidine is reacted with nitrous acid in the presence of sodium nitrite and sodium hydroxide to form 1-nitrosopyrrolidine.", "Step 2: Isolation of 1-nitrosopyrrolidine - The reaction mixture is extracted with diethyl ether and the organic layer is separated and dried over anhydrous sodium sulfate. The solvent is then evaporated to obtain 1-nitrosopyrrolidine as a yellow oil.", "Step 3: Carboxylation of 1-nitrosopyrrolidine - 1-nitrosopyrrolidine is dissolved in ethanol and bubbled with carbon dioxide gas in the presence of sodium hydroxide. The resulting mixture is then acidified with hydrochloric acid to precipitate 1-nitrosopyrrolidine-3-carboxylic acid as a white solid.", "Step 4: Purification of 1-nitrosopyrrolidine-3-carboxylic acid - The crude product is washed with cold ethanol and dried under vacuum to obtain pure 1-nitrosopyrrolidine-3-carboxylic acid." ] }

CAS No.

2613385-61-6

Molecular Formula

C5H8N2O3

Molecular Weight

144.1

Purity

95

Origin of Product

United States

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